molecular formula C24H21N3O3 B2538517 (3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034329-18-3

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2538517
CAS RN: 2034329-18-3
M. Wt: 399.45
InChI Key: BKDNGRDIZLRJPU-UHFFFAOYSA-N
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Description

The compound “(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C24H21N3O3 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The structure-activity relationships (SARs) of similar compounds have been studied, revealing that certain substitutions can enhance their inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases .

Scientific Research Applications

Antifungal Activity

The compound’s unique structure makes it an interesting candidate for antifungal drug development. Researchers evaluate its effectiveness against fungal pathogens, such as Botrytis cinerea and Rhizoctonia cerealis. In vitro studies assess growth inhibition and potential mechanisms of action .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their potential in treating various diseases. For instance, compounds that inhibit the PI3K-Akt-mTOR pathway have been validated as promising targets for acute myeloid leukemia (AML) therapy .

Future Directions

The future directions for this compound could involve further studies on its potential applications in medical treatments. For example, compounds that inhibit the PI3K-Akt-mTOR pathway are being studied for their potential in treating acute myeloid leukemia (AML) . Similarly, steroid sulfatase inhibitors are being studied for their potential in treating estrogen-dependent cancers .

properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-24(27-14-10-20(11-15-27)29-19-8-12-25-13-9-19)18-6-7-22-21(16-18)23(30-26-22)17-4-2-1-3-5-17/h1-9,12-13,16,20H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDNGRDIZLRJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

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